molecular formula C27H46O2 B156249 (24R)-24-hydroxycholesterol CAS No. 27460-26-0

(24R)-24-hydroxycholesterol

Cat. No.: B156249
CAS No.: 27460-26-0
M. Wt: 402.7 g/mol
InChI Key: IOWMKBFJCNLRTC-RNCHBCSGSA-N
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Description

(24R)-24-hydroxycholesterol is a 24-hydroxycholesterol that has R configuration at position 24. It has a role as a nuclear receptor modulator and a mouse metabolite.

Mechanism of Action

Target of Action

The primary target of (24R)-24-hydroxycholesterol is the cytochrome P450 enzyme, 25-hydroxyvitamin D-1α-hydroxylase (1α-OHase) . This enzyme plays a crucial role in the regulation of circulating calcium concentrations, which is critical for mammals due to the key role played by calcium ions in signaling and other cellular functions .

Mode of Action

This compound interacts with its target, the 1α-OHase enzyme, and induces the expression of the gene encoding a key effector of its catabolic breakdown: 25-hydroxyvitamin D-24-hydroxylase (24-OHase) . The 24-OHase enzyme is a mixed-function oxydase cytochrome P450 molecule that resides in the mitochondrial membrane and catalyzes the addition of a hydroxyl group on carbon 24 of the vitamin D secosteroid backbone .

Biochemical Pathways

The interaction of this compound with the 1α-OHase enzyme affects the vitamin D metabolic pathway. When the substrate is 1α,25 (OH) 2 D, this leads to the production of 1,24,25-trihydroxyvitamin D, the initial reactant in the 24-oxydation pathway that leads to metabolite inactivation . This pathway comprises five enzymatic steps involving successive hydroxylation/oxidation reactions at carbons 24 and 23 followed by cleavage of the secosteroid at the C-23/C-24 bond and subsequent oxidation of the cleaved product to calcitroic acid .

Pharmacokinetics

It is known that the kidney is the principal site of production of both 1α,25 (oh) 2 d and 24r,25 (oh) 2 d . The most active form of vitamin D in terms of various classical actions, such as stimulating intestinal calcium absorption and maintaining calcium homeostasis, has been shown to be 1α,25 (OH) 2 D .

Result of Action

The action of this compound results in the regulation of calcium homeostasis in the body. It plays an essential role in maintaining cartilage health and has been shown to protect against osteoarthritis . It also plays an essential role in fracture repair .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, osteoarthritis in humans is associated with low circulating 25-hydroxyvitamin D3 . In vitamin D replete rats, radiolabeled this compound accumulates in articular cartilage following injection of [ 3 H]-25 (OH)D3 . This suggests that the level of vitamin D in the body can influence the action of this compound.

Properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWMKBFJCNLRTC-RNCHBCSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313180
Record name (24R)-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27460-26-0
Record name (24R)-Hydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27460-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 24-Epicerebrosterol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027460260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (24R)-Hydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24-EPICEREBROSTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2AI20QQ7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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